molecular formula C17H16ClN3O B12741557 Skq3P7vsj7 CAS No. 2182665-21-8

Skq3P7vsj7

Cat. No.: B12741557
CAS No.: 2182665-21-8
M. Wt: 313.8 g/mol
InChI Key: BAUCVRHLALEJNP-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-11-(piperazin-1-yl)dibenzo[b,f][1,4]oxazepine involves the reaction of 11-chlorodibenzo[b,f][1,4]oxazepine with piperazine under specific conditions . The reaction typically requires a solvent such as toluene and may involve the use of activated carbon for purification .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes with optimizations for large-scale production. This may include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-chloro-11-(piperazin-1-yl)dibenzo[b,f][1,4]oxazepine undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives , while reduction may produce dechlorinated compounds .

Mechanism of Action

The mechanism of action of 3-chloro-11-(piperazin-1-yl)dibenzo[b,f][1,4]oxazepine involves its interaction with specific molecular targets. It is known to act on serotonin and dopamine receptors , making it relevant in the study of antipsychotic and antidepressant activities . The compound’s structure allows it to bind to these receptors and modulate their activity, leading to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-chloro-11-(piperazin-1-yl)dibenzo[b,f][1,4]oxazepine is unique due to its specific substitution pattern and its ability to interact with multiple receptor types. This makes it a valuable compound for research in neuropharmacology and medicinal chemistry.

Properties

CAS No.

2182665-21-8

Molecular Formula

C17H16ClN3O

Molecular Weight

313.8 g/mol

IUPAC Name

9-chloro-6-piperazin-1-ylbenzo[b][1,4]benzoxazepine

InChI

InChI=1S/C17H16ClN3O/c18-12-5-6-13-16(11-12)22-15-4-2-1-3-14(15)20-17(13)21-9-7-19-8-10-21/h1-6,11,19H,7-10H2

InChI Key

BAUCVRHLALEJNP-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)C2=NC3=CC=CC=C3OC4=C2C=CC(=C4)Cl

Origin of Product

United States

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